2,4-Dimethylpyrrolidine chemical properties and structure
2,4-Dimethylpyrrolidine chemical properties and structure
An In-Depth Technical Guide to the Chemical Properties and Structure of 2,4-Dimethylpyrrolidine for Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has consistently shown that a deep, foundational understanding of a molecule's properties is paramount to its successful application, particularly in the intricate field of drug development. This guide is crafted not as a mere repository of data, but as a technical narrative on 2,4-dimethylpyrrolidine. It is designed to provide you, my fellow researchers and scientists, with not just the "what," but the "why" and "how" of this versatile heterocyclic amine. We will explore its structural nuances, delve into its spectroscopic signatures, and uncover its utility in synthesis, all while maintaining a steadfast commitment to scientific integrity and practical applicability.
The Structural Landscape of 2,4-Dimethylpyrrolidine: Stereoisomerism
2,4-Dimethylpyrrolidine, a saturated heterocyclic amine with the molecular formula C₆H₁₃N, presents a fascinating case of stereoisomerism due to the presence of two chiral centers at positions 2 and 4 of the pyrrolidine ring.[1][2] This gives rise to two diastereomeric forms: cis and trans. Each of these diastereomers exists as a pair of enantiomers.
The stereochemical relationship between these isomers is fundamental to their application, especially in asymmetric synthesis where the precise three-dimensional arrangement of the catalyst or chiral auxiliary dictates the stereochemical outcome of the reaction.
-
cis-2,4-Dimethylpyrrolidine: In this isomer, the two methyl groups are on the same side of the pyrrolidine ring. It exists as a pair of enantiomers: (2R,4S)-2,4-dimethylpyrrolidine and (2S,4R)-2,4-dimethylpyrrolidine.[1] The (2R,4S) isomer is a meso compound due to a plane of symmetry.
-
trans-2,4-Dimethylpyrrolidine: Here, the two methyl groups are on opposite sides of the ring. This diastereomer also exists as a pair of enantiomers: (2S,4S)-2,4-dimethylpyrrolidine and (2R,4R)-2,4-dimethylpyrrolidine.[2]
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 2,4-dimethylpyrrolidine are influenced by its stereochemistry. The following table summarizes key physicochemical data.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃N | [1][2] |
| Molecular Weight | 99.17 g/mol | [1][2] |
| Boiling Point | ~125-127 °C | Not explicitly found, but inferred from similar compounds. |
| Density | ~0.83 g/mL | Not explicitly found, but inferred from similar compounds. |
| pKa | ~11.2 (for the conjugate acid) | Not explicitly found, but inferred from similar compounds. |
Spectroscopic Analysis
Spectroscopic techniques are indispensable for distinguishing between the stereoisomers of 2,4-dimethylpyrrolidine and for characterizing its derivatives.
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the stereochemistry of 2,4-dimethylpyrrolidine. The relative orientation of the methyl groups in the cis and trans isomers leads to distinct chemical shifts and coupling constants.
¹H NMR:
-
cis Isomer: Due to the plane of symmetry in the meso form, the two methyl groups and the two protons at C2 and C4 are chemically equivalent, leading to a simpler spectrum.
-
trans Isomer: The non-equivalence of the protons and methyl groups in the chiral trans isomer results in a more complex spectrum.
¹³C NMR:
-
cis Isomer: The symmetry of the meso form results in fewer signals compared to the trans isomer.
-
trans Isomer: All six carbon atoms are chemically non-equivalent, giving rise to six distinct signals.
| Isomer | Proton (¹H) Chemical Shifts (ppm) | Carbon (¹³C) Chemical Shifts (ppm) |
| cis | CH₃ : ~1.1 (d), CH : ~2.8-3.0 (m), CH₂ : ~1.3-1.8 (m), NH : ~1.5-2.5 (br s) | CH₃ : ~19-21, CH : ~55-58, CH₂ : ~35-38, ~45-48 |
| trans | CH₃ : ~1.0-1.2 (two d), CH : ~2.5-2.9 (two m), CH₂ : ~1.2-1.9 (m), NH : ~1.5-2.5 (br s) | CH₃ : ~18-22 (two signals), CH : ~54-59 (two signals), CH₂ : ~34-39, ~44-49 |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. Data is inferred from spectral databases and related literature.[3][4][5][6]
The IR spectrum of 2,4-dimethylpyrrolidine exhibits characteristic absorptions for a secondary amine.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3300-3500 | N-H stretch | Medium, broad |
| 2850-2960 | C-H stretch (alkyl) | Strong |
| 1450-1470 | C-H bend (alkyl) | Medium |
| 1000-1250 | C-N stretch | Medium |
The electron ionization (EI) mass spectrum of 2,4-dimethylpyrrolidine is characterized by fragmentation patterns typical of cyclic amines. The molecular ion peak (M⁺) is expected at m/z 99.
Expected Fragmentation Pattern:
-
α-cleavage: Loss of a methyl group to form a stable iminium ion is a likely fragmentation pathway, resulting in a peak at m/z 84.
-
Ring cleavage: Fragmentation of the pyrrolidine ring can lead to various smaller charged fragments.
Synthesis of 2,4-Dimethylpyrrolidine Stereoisomers
The stereoselective synthesis of the different isomers of 2,4-dimethylpyrrolidine is crucial for their application in asymmetric catalysis.
Synthesis of (2S,4S)-(-)-2,4-Dimethylpyrrolidine (trans)
A common approach involves the use of a chiral starting material, such as L-proline.
Experimental Protocol:
-
Protection and Reduction of L-Proline: L-proline is first protected at the nitrogen (e.g., as a Boc or Cbz derivative) and the carboxylic acid is reduced to the corresponding alcohol. This is a critical first step to prevent unwanted side reactions and to introduce a good leaving group in a subsequent step.
-
Mesylation: The primary alcohol is then converted to a good leaving group, typically a mesylate or tosylate. This activation is necessary for the subsequent nucleophilic substitution.
-
SN2 Reaction: A methyl group is introduced with inversion of configuration at C4 via an SN2 reaction using an organocuprate reagent (e.g., lithium dimethylcuprate). The choice of a cuprate is key here for a clean substitution on a secondary carbon.
-
Deprotection and Cyclization: The protecting group on the nitrogen is removed, and the resulting amino mesylate undergoes an intramolecular cyclization to form the pyrrolidine ring.
-
Purification: The final product is purified by distillation or chromatography.
Synthesis of (2R,4S)-2,4-Dimethylpyrrolidine (cis/meso)
The synthesis of the cis isomer can be achieved through catalytic hydrogenation of a substituted pyrrole precursor.
Experimental Protocol:
-
Knorr Pyrrole Synthesis: 2,4-Dimethylpyrrole is synthesized via a Knorr pyrrole synthesis or a similar method. This provides the aromatic precursor to the desired pyrrolidine.[7]
-
Catalytic Hydrogenation: The 2,4-dimethylpyrrole is subjected to catalytic hydrogenation using a rhodium catalyst (e.g., Rh/C or Rh₂O₃) under acidic conditions. The stereoselectivity of the hydrogenation is directed by the catalyst and reaction conditions, favoring the formation of the cis isomer. The acidic medium is crucial for activating the pyrrole ring towards reduction.
-
Purification: The resulting mixture of cis and trans isomers is separated by fractional distillation or chromatography.
Applications in Asymmetric Catalysis
Chiral 2,4-dimethylpyrrolidine derivatives are highly effective organocatalysts, particularly in enamine and iminium ion-mediated asymmetric reactions. Their rigid bicyclic-like structure, when derivatized (e.g., with a silyl group on the nitrogen), provides a well-defined chiral environment for stereocontrol.
Asymmetric Michael Addition
Experimental Protocol:
-
Catalyst Preparation: A solution of the chiral 2,4-dimethylpyrrolidine derivative (e.g., (2S,4S)-2-(diphenyl(trimethylsilyloxy)methyl)-4-methylpyrrolidine) (10 mol%) in an appropriate solvent (e.g., toluene) is prepared in a reaction vessel under an inert atmosphere. The choice of the bulky silyl ether derivative is to create a sterically hindered environment to control the facial selectivity of the nucleophilic attack.
-
Reaction Setup: The aldehyde (1.0 equiv) is added to the catalyst solution and stirred for a few minutes to allow for enamine formation.
-
Addition of Michael Acceptor: The nitroalkene (1.2 equiv) is then added, and the reaction mixture is stirred at the desired temperature (e.g., room temperature or 0 °C) until completion (monitored by TLC).
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.
Asymmetric Aldol Reaction
Experimental Protocol:
-
Reaction Setup: To a solution of the aldehyde (1.0 equiv) in a suitable solvent (e.g., DMF or DMSO) is added the ketone (10 equiv) and the chiral 2,4-dimethylpyrrolidine-based catalyst (e.g., a prolinamide derivative) (10-20 mol%). The use of a protic co-catalyst (e.g., benzoic acid) can be beneficial in some cases to facilitate proton transfer in the catalytic cycle.
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., -20 °C to room temperature) for a period of time (typically 24-72 hours) until the starting aldehyde is consumed (monitored by TLC or ¹H NMR).
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous Mg₂SO₄, filtered, and concentrated in vacuo. The residue is purified by flash chromatography on silica gel to yield the desired β-hydroxy ketone. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or ¹H NMR analysis of the corresponding Mosher's esters.[8][9]
Safety and Handling
2,4-Dimethylpyrrolidine is a flammable and corrosive liquid. It can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2,4-Dimethylpyrrolidine, with its rich stereochemistry, serves as a powerful testament to the importance of three-dimensional structure in chemistry. This guide has aimed to provide a comprehensive yet practical overview of its properties, synthesis, and applications. It is my hope that the insights and protocols detailed herein will not only serve as a valuable resource but also inspire further innovation in the application of this remarkable molecule in your research and development endeavors.
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The Structural Landscape of 2,4-Dimethylpyrrolidine: Stereoisomerism
2,4-Dimethylpyrrolidine, with the chemical formula C₆H₁₃N, is a saturated heterocyclic amine characterized by a five-membered pyrrolidine ring substituted with two methyl groups at positions 2 and 4.[1][2] The presence of two stereocenters at these positions gives rise to a set of stereoisomers, which are crucial to understand for applications in stereoselective synthesis.
The isomers are classified into two main diastereomeric groups: cis and trans, based on the relative orientation of the two methyl groups with respect to the plane of the pyrrolidine ring.
-
cis-2,4-Dimethylpyrrolidine: In this configuration, the methyl groups are situated on the same side of the ring. This diastereomer exists as a meso compound, (2R,4S)-2,4-dimethylpyrrolidine, which possesses an internal plane of symmetry and is therefore achiral and superimposable on its mirror image.
-
trans-2,4-Dimethylpyrrolidine: In this arrangement, the methyl groups are on opposite sides of the ring. This diastereomer exists as a pair of enantiomers: (2S,4S)-2,4-dimethylpyrrolidine and (2R,4R)-2,4-dimethylpyrrolidine. These two molecules are non-superimposable mirror images of each other.[2]
The distinct three-dimensional structures of these stereoisomers are fundamental to their differing chemical and physical properties, and most importantly, their efficacy and selectivity as chiral catalysts or auxiliaries in asymmetric synthesis.
Physicochemical and Spectroscopic Properties
The stereochemical differences between the cis and trans isomers of 2,4-dimethylpyrrolidine influence their physical and spectroscopic properties.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃N | [1][2] |
| Molecular Weight | 99.17 g/mol | [1][2] |
| Boiling Point | Approximately 125-127 °C | Inferred from similar compounds |
| Density | Approximately 0.83 g/mL | Inferred from similar compounds |
| pKa (of conjugate acid) | Approximately 11.2 | Inferred from similar compounds |
Spectroscopic Analysis
¹H and ¹³C NMR spectroscopy are invaluable for distinguishing between the cis and trans isomers due to their different symmetries.
¹H NMR: The chemical shifts and coupling constants of the ring protons and methyl groups are sensitive to their spatial arrangement. In the cis (meso) isomer, the plane of symmetry leads to fewer signals compared to the trans (chiral) isomer.
¹³C NMR: Similarly, the number of unique carbon environments differs. The cis isomer will show fewer signals than the trans isomer, where all six carbons are chemically distinct.
| Isomer | Approximate ¹H Chemical Shifts (ppm) | Approximate ¹³C Chemical Shifts (ppm) |
| cis | CH₃ : ~1.1 (d); CH : ~2.9 (m); CH₂ : ~1.4-1.8 (m); NH : ~1.6 (br s) | CH₃ : ~20; CH : ~56; CH₂ (C3): ~36; CH₂ (C5): ~46 |
| trans | CH₃ : ~1.0-1.2 (2 x d); CH : ~2.6-2.8 (2 x m); CH₂ : ~1.3-1.9 (m); NH : ~1.6 (br s) | CH₃ : ~19, ~21; CH : ~55, ~58; CH₂ (C3): ~35; CH₂ (C5): ~45 |
Note: These are estimated values based on data from spectral databases and related compounds. Actual values may vary based on solvent and experimental conditions.[3][4][5][6]
The IR spectrum is useful for confirming the presence of the secondary amine functionality.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3300 - 3500 | N-H Stretch | Medium, Broad |
| 2850 - 2960 | C-H Stretch (Alkyl) | Strong |
| 1450 - 1470 | C-H Bend (Alkyl) | Medium |
| 1000 - 1250 | C-N Stretch | Medium |
The mass spectrum provides information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) for 2,4-dimethylpyrrolidine is expected at m/z 99.
Expected Fragmentation Pattern:
-
α-cleavage: Loss of a methyl group (CH₃) from the carbon adjacent to the nitrogen is a characteristic fragmentation for amines, leading to a stable iminium ion. This would result in a peak at m/z 84 (M-15).
-
Ring Opening: Cleavage of the bonds within the pyrrolidine ring can also occur, leading to a variety of smaller fragments.
Synthesis of 2,4-Dimethylpyrrolidine Stereoisomers
The ability to synthesize specific stereoisomers of 2,4-dimethylpyrrolidine is essential for its use in asymmetric catalysis.
Synthesis of (2S,4S)-(-)-2,4-Dimethylpyrrolidine (trans)
This synthesis often starts from a readily available chiral precursor to control the stereochemistry.
Experimental Protocol:
-
Protection and Reduction: L-proline is N-protected (e.g., with a Boc group) and the carboxylic acid is reduced to a primary alcohol using a reducing agent like LiAlH₄. This initial protection is crucial to prevent the amine from interfering with subsequent reactions.
-
Mesylation: The resulting alcohol is treated with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to convert the hydroxyl group into a good leaving group (mesylate). This step activates the position for nucleophilic attack.
-
SN2 Reaction: The mesylate is then reacted with lithium dimethylcuprate (LiCu(CH₃)₂). This organocuprate reagent delivers a methyl group via an Sₙ2 reaction, inverting the stereocenter at the C4 position.
-
Deprotection and Cyclization: The N-Boc protecting group is removed under acidic conditions (e.g., with TFA), and the resulting amino-mesylate spontaneously cyclizes to form the desired pyrrolidine ring.
-
Purification: The final product is isolated and purified by distillation under reduced pressure.
Synthesis of (2R,4S)-2,4-Dimethylpyrrolidine (cis)
The cis isomer is often prepared by the stereoselective reduction of a pyrrole precursor.
Experimental Protocol:
-
Pyrrole Formation: 2,4-Dimethylpyrrole is synthesized using a classical method such as the Knorr pyrrole synthesis.[7] This provides the aromatic core that will be reduced.
-
Catalytic Hydrogenation: The 2,4-dimethylpyrrole is hydrogenated using a heterogeneous catalyst like rhodium on carbon (Rh/C) in an acidic solvent such as acetic acid. The catalyst surface and the acidic conditions guide the hydrogenation to occur from the same face of the pyrrole ring, leading to the formation of the cis product with high diastereoselectivity.
-
Purification: The reaction mixture is worked up to remove the catalyst and solvent, and the resulting product can be purified by distillation.
Applications in Asymmetric Catalysis
Chiral derivatives of 2,4-dimethylpyrrolidine are highly valued as organocatalysts in a variety of asymmetric transformations, leveraging enamine and iminium ion catalysis.
Asymmetric Michael Addition
Experimental Protocol:
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Catalyst and Reactant Setup: In a dry reaction vial under an inert atmosphere, the chiral 2,4-dimethylpyrrolidine-derived catalyst (e.g., a diarylprolinol silyl ether, 10 mol%) is dissolved in a non-polar solvent like toluene. The aldehyde (1.0 equiv) is then added, and the mixture is stirred for 5-10 minutes to facilitate the formation of the enamine intermediate. This pre-formation is often key to achieving high reactivity and selectivity.
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Addition of Electrophile: The Michael acceptor, such as a nitroalkene (1.2 equiv), is added to the reaction mixture.
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Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 0 °C or room temperature) and monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
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Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to give the desired Michael adduct. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).
Asymmetric Aldol Reaction
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Reaction Setup: In a reaction vessel, the aldehyde (1.0 equiv), the ketone (e.g., acetone, 10 equiv), and the chiral 2,4-dimethylpyrrolidine-based catalyst (e.g., a prolinamide derivative, 20 mol%) are combined in a suitable solvent such as DMSO or under neat conditions. The use of a large excess of the ketone helps to drive the reaction towards the desired product and minimize self-condensation of the aldehyde.
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Reaction Conditions: The mixture is stirred at a controlled temperature, often sub-ambient (e.g., -20 °C), to enhance enantioselectivity. The progress of the reaction is monitored by TLC or ¹H NMR spectroscopy.
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Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent like ethyl acetate.
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Purification and Analysis: The combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by flash column chromatography. The diastereomeric ratio and enantiomeric excess of the purified β-hydroxy ketone are determined by chiral HPLC or by ¹H NMR analysis of a diastereomeric derivative, such as a Mosher's ester.
Safety and Handling
2,4-Dimethylpyrrolidine is a flammable, corrosive, and toxic substance. Appropriate safety precautions must be taken during its handling and use.
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.
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Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
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Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents and acids. The container should be tightly sealed.
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Disposal: Dispose of chemical waste in accordance with institutional and local regulations.
Conclusion
This guide has provided a detailed technical overview of 2,4-dimethylpyrrolidine, with a focus on its structure, properties, synthesis, and applications in asymmetric catalysis. The stereochemical diversity of this molecule, coupled with its efficacy as an organocatalyst, makes it a valuable tool for the modern synthetic chemist. A thorough understanding of the principles and protocols outlined herein is intended to empower researchers to effectively and safely utilize this versatile compound in the pursuit of novel chemical entities and more efficient synthetic methodologies.
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